Dramatically Reduced Photochemical Side-Reactions: Quantum Yield Comparison vs. p-Nitrophenylacetate
In photochemical studies, methyl 2-(2,4-dinitrophenyl)acetate and its ionized form exhibit an exceptionally low quantum yield (Φ ≈ 0.04) for photodecarboxylation at 367 nm. This stands in stark contrast to the behavior of 4-nitrophenylacetate and 3-nitrophenylacetate ions, which demonstrate a quantum yield approximately 15 times higher (Φ ≈ 0.6) under identical conditions [1].
| Evidence Dimension | Quantum Yield for Photodecarboxylation |
|---|---|
| Target Compound Data | Φ ≈ 0.04 (as 2,4-dinitrophenylacetate ion) |
| Comparator Or Baseline | 4-Nitrophenylacetate ion (Φ ≈ 0.6) |
| Quantified Difference | 15-fold lower quantum yield |
| Conditions | Aqueous solution, irradiation at 367 nm |
Why This Matters
This 15-fold lower quantum yield quantifies superior photochemical stability, making it a preferable choice for applications involving light exposure where uncontrolled decarboxylation in p-NPA analogs would compromise experimental or process integrity.
- [1] Margerum, J. D., & Petrusis, C. T. (1969). The Photodecarboxylation of Nitrophenylacetate Ions. Journal of the American Chemical Society, 91(10), 2467-2472. View Source
